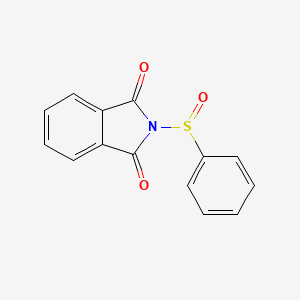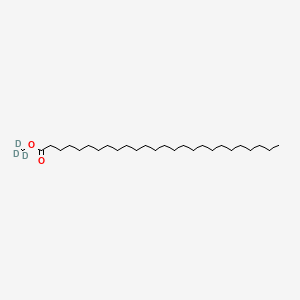
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl hexacosanoate: is a deuterated fatty acid ester, specifically a methyl ester of hexacosanoic acid where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of long-chain fatty acids in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trideuteriomethyl hexacosanoate can be synthesized by heating hexacosanoic acid with deuterium chloride in deuteriomethyl alcohol. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for trideuteriomethyl hexacosanoate are not well-documented, the general approach involves large-scale esterification processes using deuterium-labeled reagents. The purity and isotopic enrichment are critical factors in the production process to ensure the compound’s effectiveness as an internal standard.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trideuteriomethyl hexacosanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexacosanoic acid.
Reduction: Trideuteriomethyl hexacosanol.
Substitution: Depending on the nucleophile, various substituted derivatives of trideuteriomethyl hexacosanoate can be formed.
Scientific Research Applications
Chemistry: Trideuteriomethyl hexacosanoate is used as an internal standard in mass spectrometry for the quantification of long-chain fatty acids. Its isotopic labeling allows for precise measurements and helps in the identification of fatty acid profiles in complex mixtures .
Biology: In biological research, trideuteriomethyl hexacosanoate is used to study lipid metabolism and the role of long-chain fatty acids in various physiological processes. It helps in tracing metabolic pathways and understanding the dynamics of fatty acid utilization in cells .
Medicine: The compound is used in clinical studies to investigate abnormalities in fatty acid metabolism, such as those observed in metabolic disorders like adrenoleukodystrophy. It aids in the diagnosis and monitoring of these conditions by providing accurate measurements of fatty acid levels in biological samples .
Industry: In the industrial sector, trideuteriomethyl hexacosanoate is used in the development of deuterated compounds for various applications, including pharmaceuticals and materials science. Its unique isotopic properties make it valuable in research and development processes.
Mechanism of Action
The mechanism of action of trideuteriomethyl hexacosanoate primarily involves its role as an internal standard in analytical techniques. The deuterium atoms in the methyl group provide a distinct mass difference compared to non-deuterated compounds, allowing for accurate quantification in mass spectrometry. This isotopic labeling does not significantly alter the chemical properties of the compound, ensuring that it behaves similarly to its non-deuterated counterpart in various reactions .
Comparison with Similar Compounds
Trideuteriomethyl docosanoate: Another deuterated fatty acid ester used as an internal standard in mass spectrometry.
Methyl hexacosanoate: The non-deuterated version of trideuteriomethyl hexacosanoate, commonly used in lipid research.
Methyl octacosanoate: A longer-chain fatty acid ester used in similar applications.
Uniqueness: Trideuteriomethyl hexacosanoate is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds, making it an invaluable tool in research and clinical studies.
Properties
Molecular Formula |
C27H54O2 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
InChI Key |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

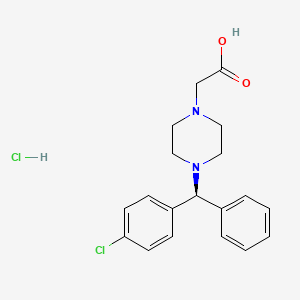
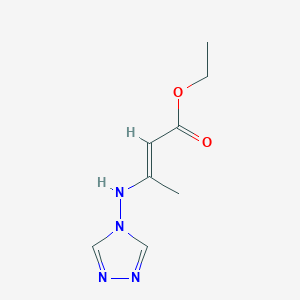
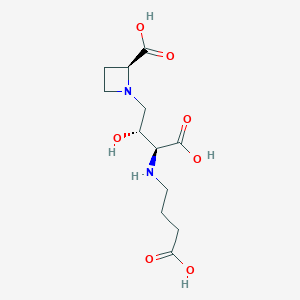
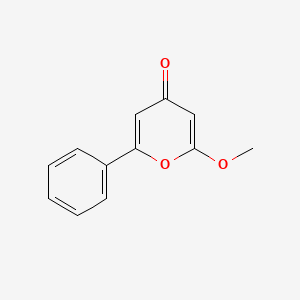
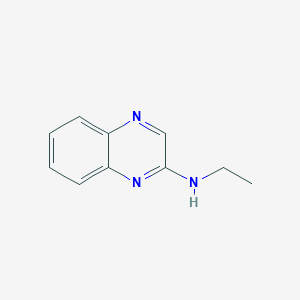
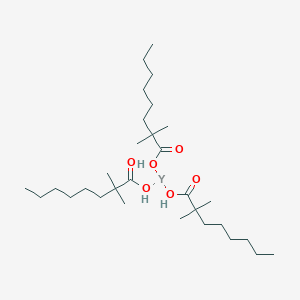
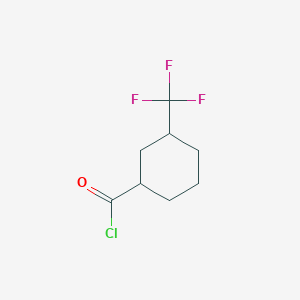
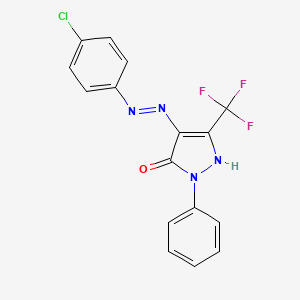
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
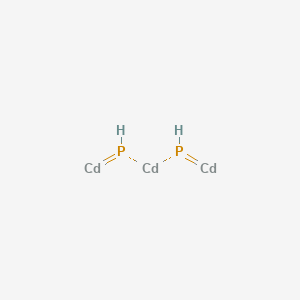
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
